molecular formula C20H26O5 B14330698 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane CAS No. 109107-37-1

2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane

Cat. No.: B14330698
CAS No.: 109107-37-1
M. Wt: 346.4 g/mol
InChI Key: HMJHIHADDNFIBA-UHFFFAOYSA-N
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Description

2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane is a chemical compound that features a naphthalene moiety attached to a tetraoxacyclododecane ring via a methoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane typically involves the reaction of naphthalen-1-ylmethanol with 1,4,7,10-tetraoxacyclododecane in the presence of a suitable base and a methoxy methylating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane involves its interaction with specific molecular targets and pathways. The naphthalene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the tetraoxacyclododecane ring can form stable complexes with metal ions, which may contribute to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a naphthalene moiety and a tetraoxacyclododecane ring, which imparts specific chemical and physical properties that are not found in other similar compounds. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

CAS No.

109107-37-1

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C20H26O5/c1-2-7-20-17(4-1)5-3-6-18(20)14-24-16-19-15-23-11-10-21-8-9-22-12-13-25-19/h1-7,19H,8-16H2

InChI Key

HMJHIHADDNFIBA-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(COCCO1)COCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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